molecular formula C19H21N3O2S3 B3212819 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole CAS No. 1105237-49-7

4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole

Cat. No.: B3212819
CAS No.: 1105237-49-7
M. Wt: 419.6
InChI Key: NNZNFFXEFJHNDN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the tosylpiperazine moiety suggests that this compound may have applications in drug design, particularly in the development of pharmaceuticals that target the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Tosylpiperazine Moiety: The tosylpiperazine group can be attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a tosyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium azide or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.

    Medicine: Explored for its potential therapeutic effects, especially in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of the tosylpiperazine moiety suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)-2-(methylthio)thiazole: Similar structure but lacks the tosylpiperazine moiety.

    2-(Thiophen-2-yl)-4,5-dihydrothiazole: Contains a dihydrothiazole ring instead of a fully aromatic thiazole ring.

    4-(Thiophen-2-yl)-2-(phenylmethyl)thiazole: Substituted with a phenylmethyl group instead of the tosylpiperazine moiety.

Uniqueness

The presence of the tosylpiperazine moiety in 4-(Thiophen-2-yl)-2-((4-tosylpiperazin-1-yl)methyl)thiazole makes it unique compared to other similar compounds. This functional group can significantly influence the compound’s pharmacokinetic properties, such as solubility, permeability, and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S3/c1-15-4-6-16(7-5-15)27(23,24)22-10-8-21(9-11-22)13-19-20-17(14-26-19)18-3-2-12-25-18/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZNFFXEFJHNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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